4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Catalog No.
S1788702
CAS No.
135782-21-7
M.F
C13H15NO5
M. Wt
265.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic aci...

CAS Number

135782-21-7

Product Name

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

IUPAC Name

4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

Molecular Formula

C13H15NO5

Molecular Weight

265.265

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)

InChI Key

AVQCLRKABAZVMZ-UHFFFAOYSA-N

SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Synthesis and Characterization:

Potential Applications:

While the specific research applications of 4-Boc-morpholine-2-carboxylic acid are not extensively documented, its chemical properties suggest potential uses in various scientific fields:

  • Organic synthesis: The presence of a Boc protecting group (benzyloxycarbonyl) makes 4-Boc-morpholine-2-carboxylic acid a valuable intermediate in organic synthesis. The Boc group can be selectively removed under mild conditions to reveal a reactive amine functionality, allowing further modifications and incorporation into complex molecules [].
  • Medicinal chemistry: The morpholine ring and carboxylic acid functionalities are common building blocks in medicinally active molecules. 4-Boc-morpholine-2-carboxylic acid could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological properties [].
  • Material science: Research suggests that morpholine-based molecules can exhibit interesting properties for material science applications, such as self-assembly and formation of functional materials. 4-Boc-morpholine-2-carboxylic acid could be explored in this context to develop new materials with tailored properties.

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of approximately 265.26 g/mol. The compound features a morpholine ring substituted with a benzyloxycarbonyl group and a carboxylic acid functionality. Its structure includes a morpholine ring, which is a six-membered ring containing one nitrogen atom, and the presence of both a benzyloxy and a carboxylic acid group enhances its potential for various chemical interactions and biological activities .

Currently, there is no reported information on a specific mechanism of action for 4-BCMM in any biological system.

As with any new compound, proper safety precautions should be taken when handling 4-BCMM. Specific data on its toxicity, flammability, and reactivity is not available, but general safety considerations for organic compounds should be followed, including:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the Safety Data Sheet (SDS) for any similar compounds if available.
Typical of carboxylic acids and amines, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the corresponding morpholine derivative.
  • Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions due to its ability to stabilize positive charges .

Research indicates that 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid exhibits biological activities that may include:

  • Antimicrobial Properties: Potential efficacy against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

Synthesis of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid can be achieved through several methods:

  • Direct Synthesis from Morpholine Derivatives:
    • Starting with morpholine, react with benzyloxycarbonyl chloride in the presence of a base to introduce the benzyloxycarbonyl group.
  • Carboxylation:
    • Using carbon dioxide under high pressure in the presence of suitable catalysts can lead to the formation of the carboxylic acid functionality on the morpholine ring.
  • Protective Group Strategies:
    • Employing protective groups for functional groups during synthesis to prevent undesired reactions, followed by deprotection to yield the final product .

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: As a building block for drug synthesis due to its biological activity.
  • Chemical Research: Useful in studying enzyme mechanisms or as a reagent in organic synthesis.
  • Material Science: Potential applications in creating polymers or materials with specific properties .

Interaction studies involving 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies may predict interactions with enzymes or receptors, guiding further experimental validation .

Several compounds share structural similarities with 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Morpholinecarboxylic AcidMorpholine ring + carboxylic acidLacks benzyloxy substitution, simpler structure
BenzylmorpholineMorpholine ring + benzyl groupNo carboxylic acid functionality
2-(Benzyloxy)acetic AcidBenzyloxy + acetic acidDifferent functional groups; lacks morpholine structure

The unique combination of the benzyloxycarbonyl group and the morpholine structure in 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid provides distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

0.9

Dates

Modify: 2023-08-15

Explore Compound Types